1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their wide range of applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- typically involves the functionalization of the carbazole core. One common method is the alkylation of carbazole with ethylthiol and methyl groups under controlled conditions. The reaction often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the carbazole, followed by the addition of ethylthiol and methyl iodide.
Industrial Production Methods
Industrial production of carbazole derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole core, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Carbazole, 9-methyl-: A simpler derivative of carbazole with a single methyl group.
1H-Carbazole, 6-(methylthio)-2,3,4,9-tetrahydro-9-methyl-: Similar structure with a methylthio group instead of an ethylthio group.
1H-Carbazole, 6-(ethylthio)-9-methyl-: Lacks the tetrahydro component, making it less saturated.
Uniqueness
1H-Carbazole, 6-(ethylthio)-2,3,4,9-tetrahydro-9-methyl- is unique due to the combination of its ethylthio and tetrahydro groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
156638-82-3 |
---|---|
Molecular Formula |
C15H19NS |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
6-ethylsulfanyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C15H19NS/c1-3-17-11-8-9-15-13(10-11)12-6-4-5-7-14(12)16(15)2/h8-10H,3-7H2,1-2H3 |
InChI Key |
WKODHJKBOVYZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)N(C3=C2CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.